molecular formula C22H30ClN3O6S3 B073354 Prochlorperazine edisylate CAS No. 1257-78-9

Prochlorperazine edisylate

Cat. No.: B073354
CAS No.: 1257-78-9
M. Wt: 564.1 g/mol
InChI Key: SWOUGRBFXFILIB-UHFFFAOYSA-N
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Scientific Research Applications

Prochlorperazine edisylate has a wide range of scientific research applications:

Mechanism of Action

Target of Action

Prochlorperazine Edisylate primarily targets D2 dopamine receptors in the brain . These receptors are somatodendritic autoreceptors, playing a crucial role in regulating dopamine release, synthesis, and neuron firing .

Mode of Action

This compound exerts its effects by blocking D2 dopamine receptors in the brain . This blockade leads to changes in the firing rate of dopamine neurons and dopamine release . In addition to dopamine receptors, this compound also blocks histaminergic, cholinergic, and noradrenergic receptors .

Biochemical Pathways

The blocking of D2 dopamine receptors by this compound affects the dopaminergic pathways in the brain, which are involved in a variety of functions including behavior and cognition, voluntary movement, motivation, punishment and reward, inhibition of prolactin production, sleep, mood, attention, and learning .

Pharmacokinetics

The pharmacokinetic properties of this compound include its distribution, metabolism, and excretion . The volume of distribution is between 1400 to 1548 L . It is primarily metabolized in the liver, with N-desmethyl prochlorperazine being the major active metabolite . The compound is mainly excreted in the feces . The half-life of elimination for oral administration is between 6 to 10 hours for a single dose and 14 to 22 hours for repeated dosing .

Result of Action

The primary result of this compound’s action is its antiemetic effect , which is achieved through a depressant action on the chemoreceptor trigger zone . This leads to the relief of severe nausea and vomiting . It also has a clinically useful antipsychotic effect .

Action Environment

The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, the presence of large amounts of central nervous system depressants (such as alcohol, barbiturates, narcotics, etc.) can contraindicate its use .

Safety and Hazards

Prochlorperazine’s antiemetic action may mask signs and symptoms of overdosage of other drugs and may obscure the diagnosis and treatment of other conditions such as intestinal obstruction, brain tumor, and Reye’s syndrome . As a first-generation antipsychotic, prochlorperazine can cause a variety of adverse effects. Significant extrapyramidal symptoms, including acute dystonia, tardive dyskinesia, Parkinsonism, akathisia, and neuroleptic malignant syndrome .

Future Directions

Prochlorperazine is a first-generation antipsychotic. FDA indications include schizophrenia, schizoaffective, and other conditions presenting with symptoms of psychosis, as well as nausea and vomiting (post-chemotherapy, post-radiation therapy, pre- and post-operative setting, and other conditions) . Non-FDA Indications include migraine headaches . This activity outlines the indications, mechanism of action, methods of administration, significant adverse effects, contraindications, monitoring, and toxicity of prochlorperazine, so providers can direct patient therapy in treating conditions for which it is indicated as part of the interprofessional team .

Biochemical Analysis

Biochemical Properties

Prochlorperazine edisylate plays a significant role in biochemical reactions by interacting with several enzymes, proteins, and other biomolecules. It primarily inhibits dopamine receptors, particularly the D2 subtype, in the brain. This inhibition reduces the activity of dopaminergic neurons, leading to its antipsychotic and antiemetic effects . Additionally, this compound interacts with histaminergic, cholinergic, and adrenergic receptors, contributing to its broad pharmacological profile .

Cellular Effects

This compound affects various types of cells and cellular processes. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. By blocking dopamine receptors, this compound alters neurotransmitter release and neuronal activity, which can impact mood, behavior, and perception . Furthermore, it affects the chemoreceptor trigger zone in the brain, reducing nausea and vomiting .

Molecular Mechanism

The molecular mechanism of this compound involves its binding interactions with biomolecules and enzyme inhibition. This compound binds to D2 dopamine receptors, preventing dopamine from exerting its effects. This blockade leads to decreased dopaminergic signaling, which is crucial for its antipsychotic action . Additionally, this compound inhibits histaminergic, cholinergic, and adrenergic receptors, contributing to its antiemetic and sedative properties .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound change over time. The compound exhibits stability under controlled conditions, but it may degrade over extended periods. Short-term effects include rapid onset of action within ten to twenty minutes following intramuscular administration, with a duration of action lasting three to four hours . Long-term effects on cellular function have been observed, including potential alterations in neurotransmitter levels and receptor sensitivity .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At therapeutic doses, it effectively reduces nausea and vomiting and exhibits antipsychotic properties. At higher doses, this compound can cause adverse effects such as sedation, hypotension, and motor disturbances . Toxicity studies in animals have shown that the compound has a relatively high lethal dose, indicating a wide margin of safety .

Metabolic Pathways

This compound undergoes extensive hepatic metabolism involving oxidation, hydroxylation, demethylation, sulfoxide formation, and conjugation with glucuronic acid. The primary enzyme responsible for its metabolism is cytochrome P450 2D6 (CYP2D6) . Metabolites such as N-desmethyl prochlorperazine, prochlorperazine sulfoxide, and prochlorperazine 7-hydroxide have been detected in plasma .

Transport and Distribution

This compound is transported and distributed within cells and tissues through various mechanisms. It is administered via intramuscular or intravenous routes, leading to rapid absorption and distribution . The compound binds extensively to plasma proteins, facilitating its transport in the bloodstream . Additionally, this compound may enter the enterohepatic circulation, prolonging its presence in the body .

Subcellular Localization

The subcellular localization of this compound is primarily within the central nervous system, where it exerts its pharmacological effects. The compound targets dopamine receptors in the brain, particularly in regions such as the basal ganglia and limbic system . Post-translational modifications and targeting signals may direct this compound to specific cellular compartments, enhancing its efficacy and specificity .

Preparation Methods

Synthetic Routes and Reaction Conditions: Prochlorperazine edisylate is synthesized through a series of chemical reactions involving phenothiazine derivativesThe final step involves the formation of the edisylate salt by reacting the base compound with ethanedisulfonic acid .

Industrial Production Methods: Industrial production of this compound involves large-scale chemical synthesis under controlled conditions. The process includes:

Chemical Reactions Analysis

Types of Reactions: Prochlorperazine edisylate undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Comparison with Similar Compounds

    Chlorpromazine: Another phenothiazine derivative with similar antipsychotic and antiemetic properties.

    Promethazine: A phenothiazine derivative primarily used as an antihistamine and antiemetic.

    Fluphenazine: A phenothiazine derivative used as an antipsychotic.

Uniqueness: Prochlorperazine edisylate is unique due to its specific combination of antiemetic and antipsychotic effects. Its ability to effectively control severe nausea and vomiting, along with its antipsychotic properties, makes it a valuable compound in both clinical and research settings .

Properties

IUPAC Name

2-chloro-10-[3-(4-methylpiperazin-1-yl)propyl]phenothiazine;ethane-1,2-disulfonic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H24ClN3S.C2H6O6S2/c1-22-11-13-23(14-12-22)9-4-10-24-17-5-2-3-6-19(17)25-20-8-7-16(21)15-18(20)24;3-9(4,5)1-2-10(6,7)8/h2-3,5-8,15H,4,9-14H2,1H3;1-2H2,(H,3,4,5)(H,6,7,8)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SWOUGRBFXFILIB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CCN(CC1)CCCN2C3=CC=CC=C3SC4=C2C=C(C=C4)Cl.C(CS(=O)(=O)O)S(=O)(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H30ClN3O6S3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID4074483
Record name Prochlorperazine edisylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID4074483
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

564.1 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

73.3 [ug/mL] (The mean of the results at pH 7.4)
Record name SID56422461
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

CAS No.

1257-78-9
Record name Prochlorperazine edisylate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1257-78-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Prochlorperazine edisylate [USP]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001257789
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Prochlorperazine edisylate
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=757299
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Record name Prochlorperazine edisylate
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Ethane-1,2-disulphonic acid, compound with 2-chloro-10-[3-(4-methylpiperazin-1-yl)propyl]-10H-phenothiazine (1:1)
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.013.654
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Record name PROCHLORPERAZINE EDISYLATE
Source FDA Global Substance Registration System (GSRS)
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Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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